GSK481
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Overview
Description
GSK481 is a highly potent receptor interacting protein 1 kinase (RIP1, RIPK1) inhibitor . It targets the RIP1 ATP-binding pocket with high affinity . It has little potency toward non-primate RIP1 and no off-target affinity when profiled at 10 μM by a 456-kinase panel .
Synthesis Analysis
GSK481 is a receptor interacting protein kinase 1 (RIP1) inhibitor . It has been shown to trigger an increase in biochemical activity and exhibit great translation in the U937 cellular assay with an IC50 of 10 nM . It also showed complete specificity for RIP1 kinase against all other tested kinases .Molecular Structure Analysis
The molecular formula of GSK481 is C21H19N3O4 . It has a molecular weight of 377.39 . The chemical name is (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide .Chemical Reactions Analysis
GSK481 was tested at 10 μM in duplicate against 318 kinases in the Reaction Biology Corporation (RBC) kinase panel . No inhibition >30% at 10 μM concentration was identified . GSK481 was also tested at 10 μM in duplicate against 456 kinases (including 395 non-mutant kinases) in the DiscoveRx KINOMEscan® kinase profile panel .Physical And Chemical Properties Analysis
GSK481 is a crystalline solid . It is soluble in DMSO . It has a molecular weight of 377.39 and a molecular formula of C21H19N3O4 .Scientific Research Applications
1. Inflammation and TNF-Mediated Pathology
Scientific Field:
Immunology and cell biology.
Summary:
GSK481 targets RIP1 kinase activity, which plays a crucial role in tumor necrosis factor (TNF)-mediated inflammation and pathology. Recent research has highlighted the importance of RIP1 kinase in these processes .
Experimental Procedures:
Results:
- Inhibition of RIP1 Autophosphorylation :
- Selectivity for RIP1 :
2. Potential Cancer Therapeutics
Scientific Field:
Oncology and cancer research.
Summary:
Given RIP1’s involvement in cell death pathways, GSK481 may have implications in cancer therapy. Targeting RIP1 could modulate cell survival and apoptosis.
Experimental Approaches:
Outcomes:
Feel free to ask for additional details or explore other applications! 😊 .
Safety And Hazards
Future Directions
properties
CAS RN |
1622849-58-4 |
---|---|
Product Name |
GSK481 |
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 |
IUPAC Name |
5-(phenylmethyl)-N-[(3S)-2,3,4,5-tetrahydro-5-methyl-4-oxo-1,5-benzoxazepin-3-yl]-3-isoxazolecarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 |
InChI Key |
KNOUWGGQMADIBV-KRWDZBQOSA-N |
SMILES |
O=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK481; GSK-481; GSK 481. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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